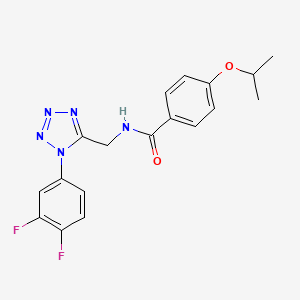
N-(2-methoxybenzyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-methoxybenzyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical properties and biological activities due to the presence of multiple heterocyclic systems within its structure. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazole derivatives, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the use of 1,3-dipolar cycloaddition reactions or acid-catalyzed reactions. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of a triazole precursor with 4-methoxybenzaldehyde in ethanol under reflux conditions . Similarly, another triazole compound was synthesized using a 1,3-dipolar cycloaddition reaction in toluene at reflux . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using a combination of spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy (MS), and sometimes single crystal X-ray diffraction . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound. For the compound of interest, similar analytical methods would be employed to elucidate its structure.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including Fries rearrangement, as demonstrated in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, which was performed under microwave-assisted, catalyst- and solvent-free conditions . The reactivity of the triazole ring and the presence of other functional groups in the compound would influence its chemical behavior and the types of reactions it can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the introduction of different substituents can affect properties such as solubility, melting point, and chemical stability. The antimicrobial activities of some triazole derivatives have been explored, indicating that these compounds can interact with biological systems and may have potential as therapeutic agents . The compound would likely exhibit a unique set of physical and chemical properties based on its specific substituents and molecular conformation.
Applications De Recherche Scientifique
Molecular, Electronic, and Spectroscopic Analysis
Research involving heterocyclic compounds similar to the one often focuses on their molecular, electronic, nonlinear optical properties, and spectroscopic analysis. For example, the study by Beytur and Avinca (2021) on heterocyclic triazolones provides insights into the geometric parameters, electronic properties, and spectroscopic properties of these compounds, utilizing DFT calculations and various spectroscopic methods (Beytur & Avinca, 2021).
Solid-Phase Synthesis of Peptide Amides
Albericio and Bárány (2009) discussed a series of polymer-supported benzylamides, which could provide a basis for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This methodology may offer insights into the synthesis techniques applicable to compounds with similar structural features (Albericio & Bárány, 2009).
Novel Synthesis Approaches
The work presented by Bonacorso et al. (2015) on the synthesis of rufinamide, an antiepileptic drug, and its analogues through a solventless, metal-free catalysis could be relevant for exploring new synthesis pathways for related triazole compounds (Bonacorso et al., 2015).
π-Hole Tetrel Bonding Interactions
Ahmed et al. (2020) investigated π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, providing valuable information on the molecular interactions and structural analysis of compounds with triazole rings (Ahmed et al., 2020).
Structure Elucidation and Synthesis Techniques
Alotaibi et al. (2018) focused on the synthesis and structure elucidation of a specific triazole derivative, demonstrating methods for characterizing similar compounds through various spectroscopic techniques (Alotaibi et al., 2018).
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-23(25(31)26-15-18-10-6-7-11-22(18)32-2)27-29-30(16)19-12-13-21-20(14-19)24(33-28-21)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUQVWKVYFJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2565640.png)
![(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2565641.png)
![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-ynamide](/img/structure/B2565643.png)
![2-[(Cyclopentylamino)methyl]phenol](/img/structure/B2565644.png)
![2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2565645.png)

![8-(4-ethoxyphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565648.png)

